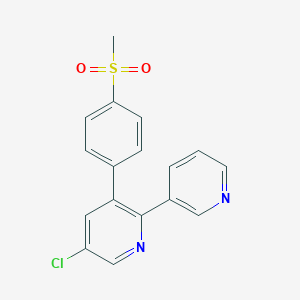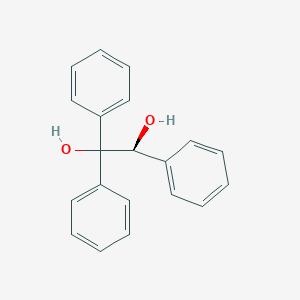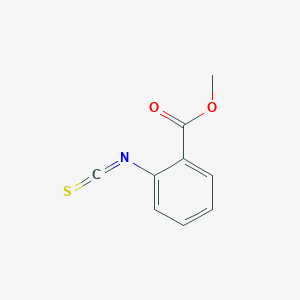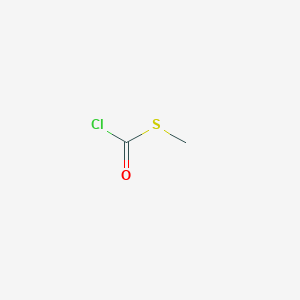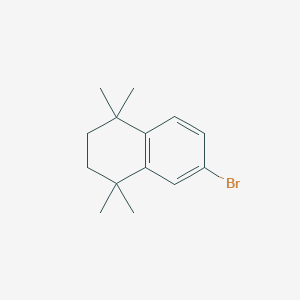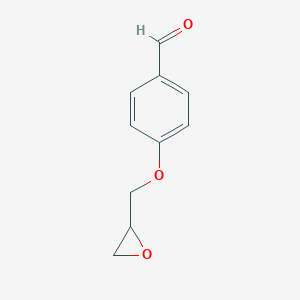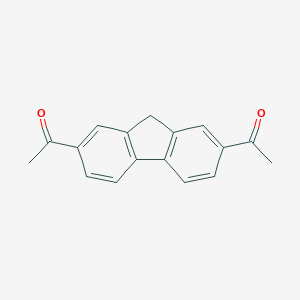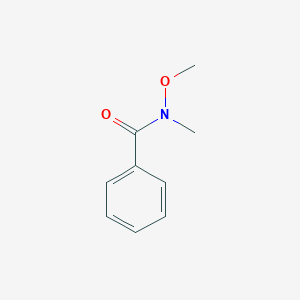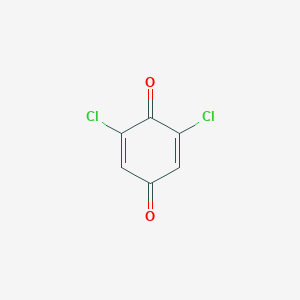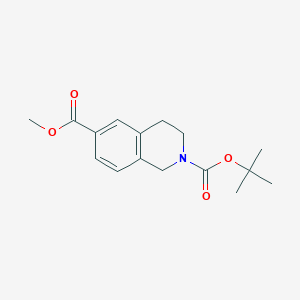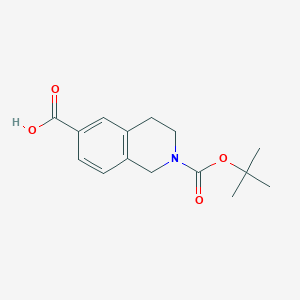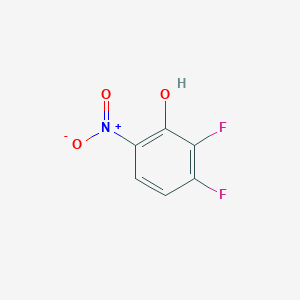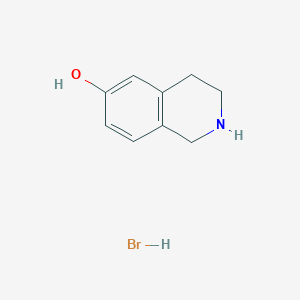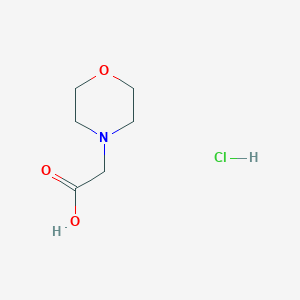
2-Morpholinoacetic acid hydrochloride
Vue d'ensemble
Description
Morpholine derivatives are a class of compounds with a wide range of applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. The compound of interest, 2-Morpholinoacetic acid hydrochloride, is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its characteristics and potential synthesis pathways.
Synthesis Analysis
The synthesis of morpholine derivatives often involves cyclization reactions, as seen in the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, which was achieved through amination and cyclization in a nonproton polar solvent, followed by acidification . Similarly, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was synthesized from a bromo-propanone derivative and ethanolamine . These methods suggest that the synthesis of 2-Morpholinoacetic acid hydrochloride could potentially be achieved through related cyclization and acidification steps.
Molecular Structure Analysis
Morpholine derivatives typically feature a six-membered ring containing both nitrogen and oxygen atoms. The morpholine ring can adopt a chair conformation, providing a stable structure for further functionalization . The presence of substituents on the morpholine ring can influence the overall molecular geometry and properties of the compound.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions, including nucleophilic substitutions, as demonstrated in the synthesis of 2-morpholinonicotinic acid . The reactivity of the morpholine nitrogen and the adjacent functional groups can be exploited to create a diverse array of morpholine-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be inferred from their molecular structure. For instance, the presence of a morpholine ring can confer basicity to the molecule, as morpholine itself has a pKa of about 8.8 at room temperature . The hydrochloride salt form of these compounds suggests that they are likely to be soluble in water and may exhibit increased stability and ease of handling compared to their free base forms.
Applications De Recherche Scientifique
Anti-Arrhythmic Activity
2-Morpholinoacetic acid hydrochloride derivatives have shown potential in the realm of medical practice, particularly in anti-arrhythmic and antifibrillatory activities. The synthesis and study of the chloride and salicylate salts of morpholinoacetic acid ortho-toluidide revealed promising results for further evaluation in medical applications, indicating their potential use as anti-arrhythmic agents (Gashkova, Rudakova, & Syropyatov, 2017).
Antimicrobial Properties
Compounds derived from 2-morpholinoacetic acid have exhibited notable antimicrobial properties. A study focusing on novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides synthesized from hydroxyphenylacetic acid demonstrated superior in vitro activity against various fungal and bacterial strains compared to standard drugs like clotrimazole and streptomycin (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Synthesis of Derivatives for Diverse Applications
The versatility of 2-morpholinoacetic acid hydrochloride is further evidenced in its role as an intermediate in synthesizing various derivatives. For example, its use in synthesizing 2-chloronicotinic acid derivatives, which are key intermediates for medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides, highlights its importance in diverse fields (Zhao, Lan, Xu, & Xiong, 2017).
Antioxidant Activity
In another study, derivatives of 2-morpholinoacetic acid, specifically 2-morpholino-N-(propane-2-ylidene) acetohydrazide and 2-(2-morpholinoacetyl)-N-phenylhydrazinocarbothioamide hydrochloride, showed antioxidant activity. This was determined through a method estimating the antioxidant activity by cathode voltammetry, indicating their potential use as antioxidants (Nurkenov et al., 2018).
Safety And Hazards
2-Morpholinoacetic acid hydrochloride is classified as an eye irritant (Category 2A), according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wash skin thoroughly after handling and to wear eye protection. If it comes into contact with the eyes, rinse cautiously with water for several minutes .
Orientations Futures
Propriétés
IUPAC Name |
2-morpholin-4-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h1-5H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGYBJNONRDZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590793 | |
| Record name | (Morpholin-4-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoacetic acid hydrochloride | |
CAS RN |
89531-58-8 | |
| Record name | (Morpholin-4-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

